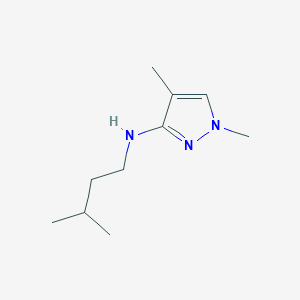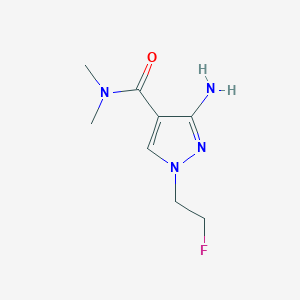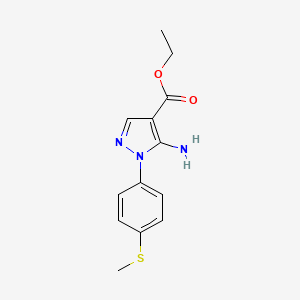![molecular formula C9H13N3O3 B11735301 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11735301.png)
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Vorbereitungsmethoden
The synthesis of 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and product yields .
Analyse Chemischer Reaktionen
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.
Wirkmechanismus
The mechanism of action of 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other pyrazole derivatives, such as:
3-(dimethylcarbamoyl)-1H-pyrazole: Similar in structure but lacks the propanoic acid moiety.
1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group but lacks the dimethylcarbamoyl group.
3,5-dimethyl-1H-pyrazole: Contains two methyl groups but lacks the carbamoyl and propanoic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H13N3O3 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-[3-(dimethylcarbamoyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6(9(14)15)12-5-4-7(10-12)8(13)11(2)3/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
YQMPETOXRPDLOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C=CC(=N1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11735219.png)

![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11735243.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735250.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735259.png)
![2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B11735260.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735267.png)
![(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11735273.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735280.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735282.png)



